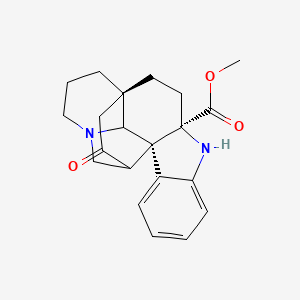
Des-N-(methoxycarbonyl)chanofruticosinic acid methyl ester; Methyl N-(decarbomethoxy)chanofruticosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11521(1),(1)(2)0?,(1)(2)0?,(1)(1)0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate is a complex organic compound with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Addition of functional groups such as the carboxylate and oxo groups through specific reagents and conditions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study complex ring systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
Uniqueness
The uniqueness of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate lies in its hexacyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (1R,4R,12R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14?,17?,19-,20+,21+/m1/s1 |
InChI Key |
DQJVZFCMYXOSQZ-JRNMCZFWSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@@]34CCCN5C3[C@@]1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
Canonical SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















